2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is an organic compound with a complex structure that includes a fluorophenoxy group and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide typically involves multiple steps. One common route starts with the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenyl acetate. This intermediate is then reacted with 4-[(methylcarbamoyl)methyl]aniline under suitable conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-19-16(21)10-12-2-6-14(7-3-12)20-17(22)11-23-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZZQRVYANMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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